molecular formula C11H14O4 B14242203 Benzyl 3-hydroxypropyl carbonate CAS No. 215124-82-6

Benzyl 3-hydroxypropyl carbonate

Cat. No.: B14242203
CAS No.: 215124-82-6
M. Wt: 210.23 g/mol
InChI Key: XSBYNNFQMGXQOG-UHFFFAOYSA-N
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Description

Benzyl (3-hydroxypropyl)carbamate (CAS: 34637-22-4) is an organic compound with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.25 g/mol . Structurally, it consists of a benzyl group linked via a carbamate moiety to a 3-hydroxypropyl chain. This compound is commonly used in pharmaceutical synthesis, particularly as a protected intermediate for amine-functionalized molecules due to its stability under basic conditions . Key synonyms include 3-(Cbz-amino)-1-propanol and N-(3-Hydroxypropyl)carbamic Acid Benzyl Ester .

Properties

CAS No.

215124-82-6

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

benzyl 3-hydroxypropyl carbonate

InChI

InChI=1S/C11H14O4/c12-7-4-8-14-11(13)15-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2

InChI Key

XSBYNNFQMGXQOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)OCCCO

Related CAS

674291-27-1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 3-hydroxypropyl carbonate can be synthesized through the reaction of benzyl chloroformate with 3-aminopropanol. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-hydroxypropyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of benzyl 3-hydroxypropyl carbonate involves the cleavage of the benzyl group under specific conditions, such as the presence of a catalyst or enzyme. This cleavage releases the active compound, which can then interact with its molecular targets. The pathways involved may include enzymatic hydrolysis or chemical reduction, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

The reactivity and applications of benzyl carbamates are highly dependent on the substituents attached to the propyl chain. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Substituent Key Properties/Applications Reference
Benzyl (3-hydroxypropyl)carbamate C₁₁H₁₅NO₃ 3-hydroxypropyl High polarity due to -OH group; used in peptide synthesis and as a prodrug intermediate .
Benzyl (3-bromopropyl)carbamate C₁₁H₁₄BrNO₂ 3-bromopropyl Bromine enhances electrophilicity; serves as an alkylation agent in nucleophilic substitutions .
Benzyl (3-aminopropyl)carbamate C₁₁H₁₆N₂O₂ 3-aminopropyl Free -NH₂ group enables conjugation reactions; utilized in polymer chemistry and drug delivery .
Benzyl (3-(tert-butylperoxy)propyl)carbamate C₁₅H₂₃NO₅ tert-butylperoxy Peroxide group confers oxidative instability; potential use in controlled-release oxidizers .
Key Insights :
  • Polarity: The hydroxypropyl derivative exhibits higher solubility in polar solvents compared to bromo or amino analogs, making it preferable in aqueous-phase reactions .
  • Reactivity: Bromopropyl and aminopropyl variants show enhanced reactivity in alkylation and cross-coupling reactions, respectively, whereas the hydroxypropyl derivative is more suited for hydrogen-bond-driven interactions .
  • Stability : The tert-butylperoxy analog is thermally unstable above 100°C, unlike the hydroxypropyl carbamate, which remains stable under similar conditions .

Reaction Pathways and Catalytic Behavior

Evidence from lignin-model compound studies (e.g., 4-(3-hydroxypropyl)phenol) reveals that:

  • Transesterification : Basic catalysts (e.g., K₂CO₃) selectively modify aliphatic hydroxyl groups, a pathway applicable to benzyl (3-hydroxypropyl)carbamate for derivatization .
  • Etherification : Amphoteric catalysts like faujasites promote ether formation at high temperatures (165–180°C), a reaction less feasible for the hydroxypropyl carbamate due to its carbamate stability .

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